2-Amino-4,6-dibromophenol
Overview
Description
2-Amino-4,6-dibromophenol is an organic compound with the molecular formula C6H5Br2NO It is a brominated derivative of phenol, characterized by the presence of two bromine atoms at the 4 and 6 positions and an amino group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dibromophenol typically involves the bromination of 2-Aminophenol. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2-Aminophenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2-Aminophenol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Amino-4,6-dibromophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dibromophenol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine atoms, facilitating reactions with nucleophiles. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
2-Amino-4-bromophenol: Contains one bromine atom and an amino group, making it less reactive compared to 2-Amino-4,6-dibromophenol.
4-Amino-2,6-dibromophenol: Similar structure but with the amino group at the 4 position, affecting its reactivity and applications.
2,4,6-Tribromophenol: Contains three bromine atoms, making it more reactive and used in different applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual bromination and amino substitution make it a versatile compound for various chemical transformations and applications.
Biological Activity
2-Amino-4,6-dibromophenol (CAS Number: 10539-14-7) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by two bromine atoms and an amino group attached to a phenolic ring, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impacts.
- Molecular Formula : C₆H₄Br₂N₁O
- Molecular Weight : 266.92 g/mol
- Appearance : Typically appears as a crystalline solid.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study investigating various dibromophenols found that this compound showed effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and biocides .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies reported varying degrees of cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and BJ (normal skin fibroblast) cells. The IC50 values were determined, revealing that the compound exhibits selective cytotoxicity, which could be beneficial for targeted cancer therapies:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HCT116 | 81.9 ± 0.39 | Cytotoxic |
BJ | >200 | Non-cytotoxic |
These findings suggest that while the compound can induce cell death in cancer cells, it shows lower toxicity towards normal cells, highlighting its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific cellular pathways. It has been suggested that the compound interacts with various enzymes and proteins involved in cellular signaling and apoptosis. For example, it has been shown to inhibit certain transcription factors, which may play a role in tumor progression and survival .
Case Studies
One significant study focused on the synthesis of bisarylamides using this compound as a precursor. The resulting compounds demonstrated enhanced binding affinity to transthyretin (TTR), a protein implicated in amyloidosis diseases. This study underscored the potential of modifying this compound to create more potent therapeutic agents targeting TTR-related conditions .
Another investigation assessed the environmental impact of halogenated phenols, including this compound. The study highlighted concerns regarding the persistence and toxicity of such compounds in aquatic environments, raising questions about their safety and regulatory status as biocidal products .
Properties
IUPAC Name |
2-amino-4,6-dibromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWSOGOVXJBJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326082 | |
Record name | 2-amino-4,6-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10539-14-7 | |
Record name | 10539-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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